CoA-disulfide - 31664-36-5

CoA-disulfide

Catalog Number: EVT-1539566
CAS Number: 31664-36-5
Molecular Formula: C42H70N14O32P6S2
Molecular Weight: 1533.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CoA-disulfide is an organic disulfide obtained via oxidative dimerisation of coenzyme A. It is a conjugate acid of a CoA-disulfide(8-).
Overview

Coenzyme A disulfide is a significant compound in biochemistry, primarily functioning as a redox-active form of coenzyme A. This compound plays a critical role in various metabolic pathways, acting as a carrier for acyl groups and participating in the synthesis and degradation of fatty acids and other biomolecules. The disulfide form is particularly important for its stability and storage capabilities, allowing for prolonged use in biochemical reactions.

Source

Coenzyme A disulfide is derived from coenzyme A through oxidation processes. It can be found in various biological systems, including bacteria and mammals, where it participates in metabolic regulation and redox reactions. The synthesis of coenzyme A disulfide can occur via enzymatic pathways involving coenzyme A disulfide reductase, which helps maintain the balance between reduced and oxidized forms of coenzyme A in cells .

Classification

Coenzyme A disulfide belongs to the class of thioesters and is classified as a redox-active compound due to its ability to undergo reversible oxidation and reduction reactions. It is essential for various biochemical functions, including energy metabolism and the synthesis of fatty acids.

Synthesis Analysis

Methods

The synthesis of coenzyme A disulfide can be approached through several methods:

  1. Microbial Fermentation: This method involves culturing microorganisms that naturally produce coenzyme A, allowing for the extraction and purification of the disulfide form. For instance, Bacillus species have been utilized due to their metabolic pathways that favor coenzyme A production .
  2. Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic steps to produce coenzyme A disulfide efficiently. Recent advancements have reported yields of up to 73% using this method, which involves the use of D-pantolactone as a precursor .
  3. Chemical Synthesis: Traditional organic synthesis methods can also yield coenzyme A disulfide, although these processes may involve complex multi-step reactions that can be less efficient compared to enzymatic methods.

Technical Details

In microbial fermentation, specific strains are cultured under controlled conditions to maximize the production of coenzyme A disulfide. The purification process often involves chromatographic techniques such as anion exchange chromatography and charcoal absorption to achieve high purity levels . The chemoenzymatic method typically involves cloning and overexpressing biosynthetic enzymes from Escherichia coli, facilitating the conversion of precursors into the desired product .

Molecular Structure Analysis

Structure

Coenzyme A disulfide has a complex molecular structure that includes a nucleotide moiety (adenosine), a pantothenic acid derivative, and a thiol group that forms the disulfide bond. The general structure can be represented as follows:

CoA S S CoA\text{CoA S S CoA}

This structure allows it to participate in various biochemical reactions by donating or accepting acyl groups.

Data

The molecular formula for coenzyme A disulfide is C_{21}H_{36}N_{7}O_{16}S_{2}, with a molecular weight of approximately 769.66 g/mol. Its redox potential at physiological pH is around -234 mV, comparable to other important redox couples in cellular metabolism .

Chemical Reactions Analysis

Reactions

Coenzyme A disulfide participates in several key biochemical reactions:

  1. Reduction Reactions: Coenzyme A disulfide can be reduced back to its active form by coenzyme A disulfide reductase using nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) as reducing agents .
  2. Covalent Modifications: It can form covalent bonds with protein cysteine residues through thiol-disulfide exchange reactions, leading to protein CoAlation, which modifies protein function in response to oxidative stress .

Technical Details

The reduction process is crucial for maintaining the balance between the oxidized and reduced forms of coenzyme A within cells. The enzyme's specificity for substrates containing the 4-phosphopantethiene moiety highlights its role in cellular metabolism .

Mechanism of Action

Process

The mechanism by which coenzyme A disulfide operates involves its participation in redox reactions that influence metabolic pathways. When oxidized, it can interact with proteins through thiol-disulfide exchange, modifying their activity and stability . This modification is particularly relevant under conditions of oxidative stress, where cellular redox states shift.

Data

Studies have shown that protein CoAlation occurs extensively during sporulation in certain bacterial species, indicating a regulatory role for coenzyme A disulfide under stress conditions . The reversible nature of this modification allows cells to respond dynamically to changing environmental conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Coenzyme A disulfide typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and organic solvents, facilitating its use in various biochemical assays.

Chemical Properties

  • Stability: Coenzyme A disulfide exhibits greater stability than its reduced form, allowing for longer storage without degradation.
  • Redox Activity: Its ability to undergo oxidation-reduction reactions makes it essential for maintaining cellular redox balance.

Relevant analyses indicate that the compound remains stable at room temperature when stored properly, making it suitable for laboratory applications .

Applications

Scientific Uses

Coenzyme A disulfide has several important applications in scientific research:

  • Metabolic Studies: It serves as a critical component in studies examining metabolic pathways involving fatty acid synthesis and degradation.
  • Redox Regulation Research: Its role in protein CoAlation provides insights into cellular responses to oxidative stress.
  • Biochemical Assays: Coenzyme A disulfide is utilized in various immunological assays due to its ability to modify proteins covalently.
Introduction to CoA-Disulfide in Cellular Redox Systems

Definition and Biochemical Identity of CoA-Disulfide

Coenzyme A-disulfide (CoASSCoA) is the oxidized dimeric form of coenzyme A (CoASH), a ubiquitous cofactor essential for acyl group transfer in central metabolism. Unlike glutathione disulfide (GSSG), which dominates eukaryotic redox systems, CoASSCoA serves as the primary low-molecular-weight (LMW) disulfide substrate for specialized reductases in select prokaryotes and archaea. Biochemically, CoASSCoA forms when two CoASH molecules undergo oxidation, resulting in a disulfide bond between their thiol groups (–SH → –S–S–). The structure retains CoA's signature components: a β-mercaptoethylamine group linked to pantothenate (vitamin B5) via pantetheine-4'-phosphate, and an adenosine-3',5'-diphosphate moiety [5].

The reduction of CoASSCoA is catalyzed by coenzyme A-disulfide reductase (CoADR), a homodimeric flavoenzyme distinct from glutathione reductase. CoADR employs a unique catalytic mechanism involving:

  • FAD cofactor: Accepts electrons from NADPH
  • Active-site cysteine (Cys43 in Staphylococcus aureus): Forms a transient mixed disulfide with CoASH (Cys43-SSCoA) during catalysis [2] [4]
  • Intersubunit cooperation: Tyr361' and Tyr419' residues from adjacent subunits facilitate proton transfer and disulfide reduction [7]

Table 1: Key Biochemical Properties of CoA-Disulfide Reductase

PropertyValue/CharacteristicFunctional Significance
Molecular Mass~49 kDa per subunit (dimer)Quaternary structure essential for activity
Catalytic ResidueCys43 (S. aureus)Forms mixed disulfide intermediate (Cys43-SSCoA)
Redox CofactorFADElectron transfer from NADPH to disulfide bond
Km (CoASSCoA)11 ± 2 μM (S. aureus)High substrate affinity [4]
Km (NADPH)1.6 ± 0.5 μM (S. aureus)Efficient NADPH utilization [4]
InhibitorsVinyl sulfone CoA-mimeticsCovalently modify Cys43 [7]

The reduction potential (E°') of the CoASSCoA/2CoASH couple is approximately –234 mV, thermodynamically favorable for cellular reduction processes [1] [5]. This system maintains cytosolic redox homeostasis by regenerating reduced CoASH, which protects proteins from irreversible oxidation through CoAlation – the formation of mixed disulfides between CoASH and critical protein cysteine residues [5].

Evolutionary Context: CoA-Disulfide vs. Glutathione-Dependent Systems

The emergence of oxygenic photosynthesis imposed selective pressure for antioxidant systems. While eukaryotes and Gram-negative bacteria predominantly evolved glutathione (GSH)-based systems, several prokaryotes and archaea adopted CoA-disulfide as their primary LMW thiol/disulfide redox buffer. This divergence reflects:

  • Absence of glutathione synthesis machinery: Many Firmicutes (e.g., Staphylococcus aureus), Actinobacteria, and archaea lack genes encoding γ-glutamylcysteine ligase (GshA) and glutathione synthetase (GshB) [1] [8].
  • Energetic efficiency: CoA serves dual roles in metabolism and redox regulation, eliminating the need for dedicated glutathione biosynthesis.
  • Environmental adaptation: Halophilic archaea (e.g., Halobacterium salinarum) utilize γ-glutamylcysteine (γGC) due to glutathione instability in high-salt conditions, while some thermophiles rely on CoA [8].

Table 2: Evolutionary Distribution of Major Thiol-Disulfide Redox Systems

Organism GroupDominant LMW ThiolReductase EnzymeReduction Potential (E°')
EukaryotesGlutathione (GSH)Glutathione reductase–240 mV [1]
Gram-Negative BacteriaGlutathione (GSH)Glutathione reductase–240 mV [3]
FirmicutesCoenzyme A (CoASH)CoA-disulfide reductase–234 mV [1]
ActinobacteriaMycothiol (MSH)Mycothiol disulfide reductase–230 mV [1]
Haloarchaeaγ-Glutamylcysteine (γGC)γGC reductase–234 mV [8]
Thermophilic ArchaeaCoenzyme A (CoASH)CoADR or Sulfur reductaseVariable [8]

Notably, CoADR belongs to the pyridine nucleotide-disulfide oxidoreductase (PNDOR) superfamily but diverges mechanistically from glutathione reductase:

  • No redox-active disulfide motif: CoADR uses a single active-site cysteine (Cys43) instead of the CXXC motif in glutathione reductase [6].
  • Asymmetric FAD reduction: NADPH titrations reduce only one FAD per CoADR dimer, suggesting half-site reactivity [7].
  • Substrate specificity: CoADR reduces CoASSCoA and 4,4'-diphosphopantethine but not GSSG, cystine, or H₂O₂ [4].

Biological Significance in Prokaryotic and Archaeal Organisms

CoA-disulfide redox systems underpin survival in pathogens, extremophiles, and antibiotic-resistant bacteria through three key physiological roles:

Redox Homeostasis and Stress Defense

In Staphylococcus aureus and Bacillus anthracis, CoASH concentrations reach millimolar levels, constituting >95% of the LMW thiol pool [4] [5]. CoADR maintains the reduced CoASH/CoASSCoA ratio during oxidative stress:

  • Deletion of coADR in S. aureus attenuates virulence in murine models [4].
  • Protein CoAlation (CoA-S-protein adducts) protects metabolic enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase) from irreversible oxidation [5].

Metabolic Integration

CoASH serves dual functions:

  • Metabolic substrate: Forms thioesters (acetyl-CoA, succinyl-CoA) for carbon metabolism.
  • Redox buffer: Regenerated via CoADR without dedicated antioxidant synthesis pathways.This integration optimizes resource allocation in nutrient-limited environments [5] [8].

Archaeal Adaptations

Archaea exhibit remarkable LMW thiol diversity:

  • Haloarchaea: Use γGC with a mercuric reductase-like γGC reductase (GCR) [8].
  • Methanogens: Methanosphaera stadtmanae encodes GshA homologs for γGC synthesis [8].
  • Hyperthermophiles: Pyrococcus furiosus employs a CoA-dependent NAD(P)H sulfur reductase that reduces S⁰ to H₂S, with CoASSCoA reduction as a side reaction [8].

Table 3: Organisms Utilizing CoA-Disulfide Redox Systems

OrganismDomainPhysiological RoleCoADR Characteristics
Staphylococcus aureusFirmicutesPrimary redox buffer; virulence factorHomodimer; Cys43-SSCoA intermediate [4]
Bacillus anthracisFirmicutesOxidative stress defense in sporesCoADR-RHD fusion protein [7]
Deinococcus radioduransDeinococcusRadiation resistanceNot characterized
Pyrococcus furiosusArchaeaSulfur reduction in anaerobic respirationDual CoADR/sulfur reductase activity [8]
Halobacterium salinarumArchaeaAlternative to γGC in high-salt environmentsAbsent; uses γGC system [8]

Therapeutic Targeting Potential

CoADR’s absence in humans makes it a promising antibiotic target:

  • CJ-15,801 antibiotic: Inhibits CoA biosynthesis in S. aureus [7].
  • Vinyl sulfone CoA-mimetics: Irreversibly inhibit CoADR by alkylating Cys43 [7].Structural studies reveal inhibitor binding at the CoASSCoA site, guiding rational drug design against staphylococcal infections [7].

Properties

CAS Number

31664-36-5

Product Name

CoA-disulfide

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

Molecular Formula

C42H70N14O32P6S2

Molecular Weight

1533.1 g/mol

InChI

InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27-,28-,29-,30-,31+,32+,39-,40-/m1/s1

InChI Key

YAISMNQCMHVVLO-ODFVJXNFSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O

Synonyms

CoA disulfide
coenzyme A disulfide

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O

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